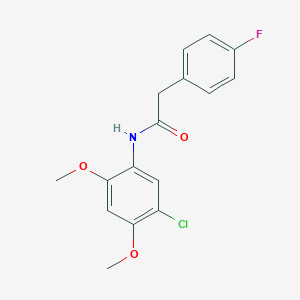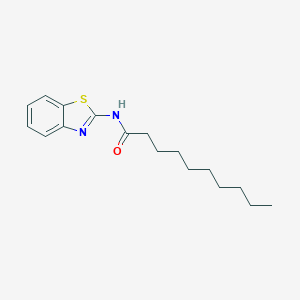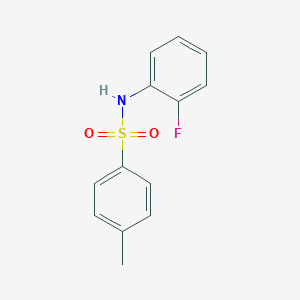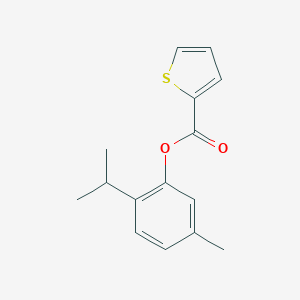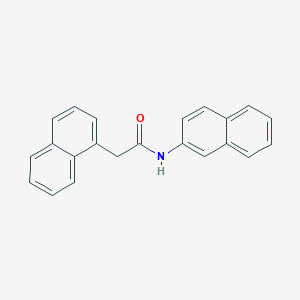
N-(4-ethylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)pentanamide, commonly known as NEP, is a synthetic compound that belongs to the class of cathinones. NEP has gained popularity in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
NEP works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their concentrations in the synaptic cleft. This increase in neurotransmitter concentration leads to an increase in neuronal activity, which is responsible for the stimulant effects of NEP. NEP also has weak affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
NEP has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase heart rate and blood pressure, which may contribute to its cardiovascular effects. NEP has been shown to have reinforcing properties, which suggests that it may have potential for abuse.
実験室実験の利点と制限
NEP has several advantages for use in lab experiments. It is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological processes. NEP is also relatively easy to synthesize and has a high purity, which makes it suitable for use in pharmacological studies. However, NEP has some limitations for lab experiments. It has been shown to have reinforcing properties, which may limit its use in certain types of studies. NEP also has potential for abuse, which may raise ethical concerns.
将来の方向性
NEP has potential applications in several areas of scientific research. One area of interest is the study of the role of dopamine and norepinephrine in addiction and other psychiatric disorders. NEP may also have potential as a treatment for attention-deficit hyperactivity disorder (ADHD) and other disorders that involve dysfunction of the dopamine and norepinephrine systems. Future research should focus on elucidating the molecular mechanisms underlying the effects of NEP and exploring its potential therapeutic applications.
合成法
NEP can be synthesized using various methods, including the reductive amination of 4-ethylbenzaldehyde with 1-pentanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. Another method involves the reaction of 4-ethylbenzoyl chloride with 1-pentanamine in the presence of a base such as triethylamine. Both methods yield NEP as a white crystalline powder with a purity of over 99%.
科学的研究の応用
NEP has been used in scientific research to study the effects of cathinones on the central nervous system. NEP is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological processes. NEP has also been used to study the effects of cathinones on the cardiovascular system, as it has been shown to increase heart rate and blood pressure in animal models.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
N-(4-ethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-6-13(15)14-12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3,(H,14,15) |
InChIキー |
QEYIRNQLHQARON-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)CC |
正規SMILES |
CCCCC(=O)NC1=CC=C(C=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




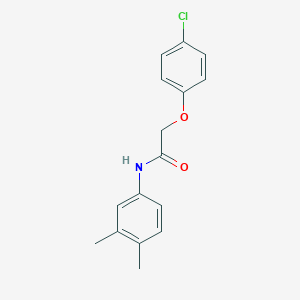
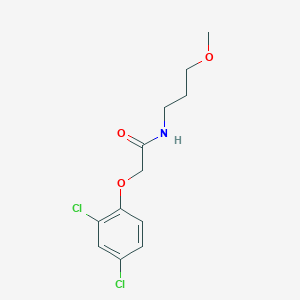
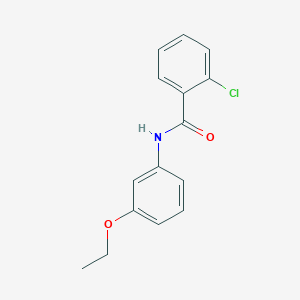
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
